N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with the molecular formula C20H22ClN5O3S and a molecular weight of 447.94 g/mol. This compound is characterized by its unique structural features, which include a piperazine ring, a thiazole moiety, and a furan carboxamide group. It is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry due to its potential biological activities.
This compound can be sourced from chemical suppliers such as BenchChem, which provides high-quality research compounds. It falls under the classification of carboxamides and is specifically noted for its complex heterocyclic structure, which is significant for its biological activity. Its IUPAC name reflects the intricate arrangement of its functional groups and rings.
The synthesis of N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves several key steps:
The molecular structure of N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H22ClN5O3S/c21-13-2-1-3-15(10-13)25-6-8-26(9-7-25)18(28)11-14-12-30-20(22-14)24-19(29)16-4-5-17(27)23-16/h1-3,10,12,16H,4-9,11H2,(H,23,27)(H,22,24,29)
This notation provides a unique identifier for the compound's structure.
The compound features:
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo several chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets:
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibits various physical properties:
Property | Value |
---|---|
Molecular Weight | 447.94 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties are essential for understanding its behavior in biological systems and during synthesis .
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is primarily used in scientific research settings:
This compound represents a significant area of interest within medicinal chemistry due to its complex structure and potential therapeutic applications.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: